N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . This compound is known for its unique structure, which includes a cyclohexane ring attached to a carboxamide group and a pyridine ring substituted with two methyl groups at positions 4 and 6 .
Preparation Methods
The synthesis of N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with cyclohexanecarboxylic acid or its derivatives . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but may have different substituents and functional groups.
Piperidine derivatives: These compounds have a six-membered ring with a nitrogen atom, similar to the pyridine ring in this compound.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the cyclohexane and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H20N2O/c1-10-8-11(2)15-13(9-10)16-14(17)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,15,16,17) |
InChI Key |
VZWNDSYLOHFBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCCC2)C |
Origin of Product |
United States |
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